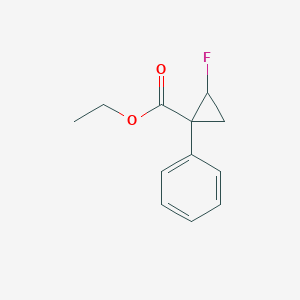![molecular formula C38H26BrN B14188999 N,N-Di([1,1'-biphenyl]-4-yl)-7-bromophenanthren-2-amine CAS No. 923020-71-7](/img/structure/B14188999.png)
N,N-Di([1,1'-biphenyl]-4-yl)-7-bromophenanthren-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Di([1,1’-biphenyl]-4-yl)-7-bromophenanthren-2-amine is an organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of biphenyl and phenanthrene moieties, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di([1,1’-biphenyl]-4-yl)-7-bromophenanthren-2-amine typically involves multi-step organic reactions. One common method includes the bromination of phenanthrene followed by a coupling reaction with biphenyl derivatives. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling process. Solvents like toluene or dimethylformamide (DMF) are commonly used to dissolve the reactants and maintain the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Di([1,1’-biphenyl]-4-yl)-7-bromophenanthren-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the phenanthrene moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or other nucleophiles in polar solvents like DMF.
Major Products Formed
Oxidation: Formation of phenanthrenequinone derivatives.
Reduction: Formation of phenanthrene derivatives with reduced bromine.
Substitution: Formation of substituted phenanthrene derivatives.
Scientific Research Applications
N,N-Di([1,1’-biphenyl]-4-yl)-7-bromophenanthren-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N,N-Di([1,1’-biphenyl]-4-yl)-7-bromophenanthren-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The biphenyl and phenanthrene moieties contribute to its binding affinity and specificity. In electronic applications, the compound’s ability to transport charge carriers is crucial for its performance in devices like OLEDs.
Comparison with Similar Compounds
Similar Compounds
N,N-Di([1,1’-biphenyl]-4-yl)-phenanthren-2-amine: Lacks the bromine atom, resulting in different reactivity and applications.
N,N-Di([1,1’-biphenyl]-4-yl)-7-chlorophenanthren-2-amine:
Properties
CAS No. |
923020-71-7 |
|---|---|
Molecular Formula |
C38H26BrN |
Molecular Weight |
576.5 g/mol |
IUPAC Name |
7-bromo-N,N-bis(4-phenylphenyl)phenanthren-2-amine |
InChI |
InChI=1S/C38H26BrN/c39-33-17-23-37-31(25-33)11-12-32-26-36(22-24-38(32)37)40(34-18-13-29(14-19-34)27-7-3-1-4-8-27)35-20-15-30(16-21-35)28-9-5-2-6-10-28/h1-26H |
InChI Key |
XWFXHIVRNLCHOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC6=C(C=C5)C7=C(C=C6)C=C(C=C7)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B14188916.png)
![1,2-Diacetyl-4-[4-(dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14188924.png)
![Diethenylbis[4-(trifluoromethyl)phenyl]silane](/img/structure/B14188931.png)

![4-[(E)-Phenyldiazenyl]phenyl hexa-2,4-dienoate](/img/structure/B14188948.png)


![2-(4-Methylpiperazin-1-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14188962.png)
![2-[4-(2,4-Dichlorophenoxy)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14188965.png)



![3'-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1'-biphenyl](/img/structure/B14188989.png)

